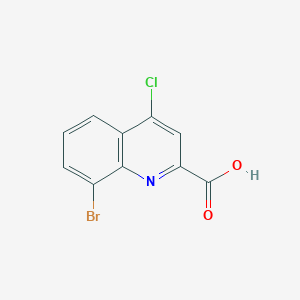
8-Bromo-4-chloroquinoline-2-carboxylic acid
Descripción general
Descripción
8-Bromo-4-chloroquinoline is a chemical compound with the empirical formula C9H5BrClN . It has a molecular weight of 242.50 .
Molecular Structure Analysis
The SMILES string for 8-Bromo-4-chloroquinoline is Clc1ccnc2c(Br)cccc12 . The InChI key is DAHYJSFUKJLEEJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
8-Bromo-4-chloroquinoline is a solid compound . It has a density of 1.7±0.1 g/cm3, a boiling point of 314.6±22.0 °C at 760 mmHg, and a flash point of 144.1±22.3 °C .Aplicaciones Científicas De Investigación
Photolabile Protecting Groups
Brominated hydroxyquinoline, closely related to 8-Bromo-4-chloroquinoline-2-carboxylic acid, has been described as a new photolabile protecting group for carboxylic acids. It exhibits greater single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis than some other photolabile groups, making it useful for caging biological messengers for in vivo studies due to its increased solubility and low fluorescence (Fedoryak & Dore, 2002).
Organic Synthesis
The iron-catalyzed ortho-alkylation of carboxamides using 8-aminoquinoline-based aryl carboxamides demonstrates the compound's utility in facilitating regioselective chemical reactions. This process highlights its relevance in synthetic organic chemistry, enabling the direct alkylation of aromatic substrates with high yields and regioselectivity (Fruchey, Monks, & Cook, 2014).
Antibacterial Properties
Research into 8-nitrofluoroquinolone derivatives, which share a core structural similarity with 8-Bromo-4-chloroquinoline-2-carboxylic acid, reveals interesting antibacterial activity against both gram-positive and gram-negative strains. This indicates potential applications in developing new antibacterial agents (Al-Hiari et al., 2007).
Coordination Chemistry
The synthesis and coordination behavior of new metal complexes with (8-quinolyl)cyclopentadienyl ligands demonstrate the compound's applicability in the development of coordination compounds. Such complexes have been shown to exhibit solvatochromism, indicating potential uses in materials science and photophysical studies (Enders, Kohl, & Pritzkow, 2001).
Safety And Hazards
Propiedades
IUPAC Name |
8-bromo-4-chloroquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO2/c11-6-3-1-2-5-7(12)4-8(10(14)15)13-9(5)6/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSCPJJDMUJYMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4-chloroquinoline-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



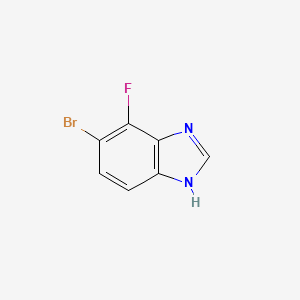
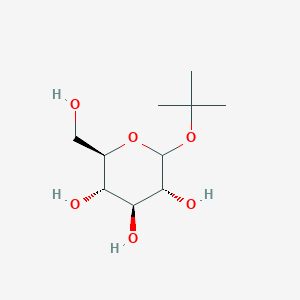
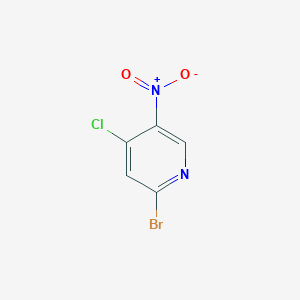
![8-Bromo-6-chloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1525799.png)
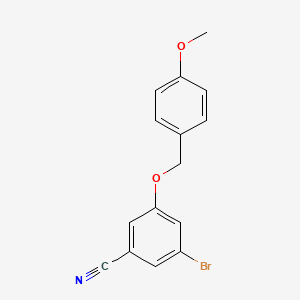
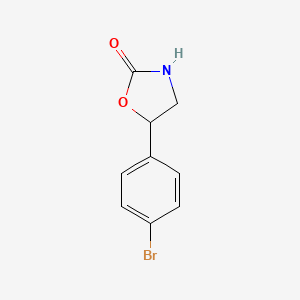
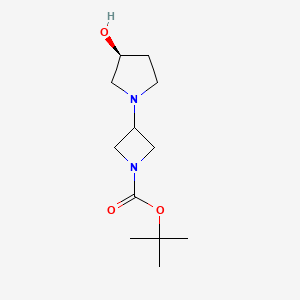
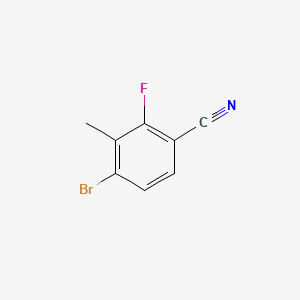
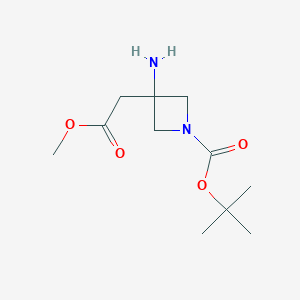
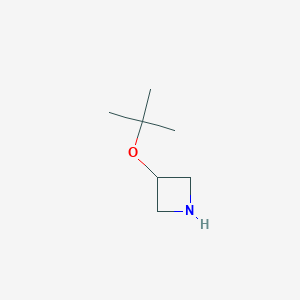
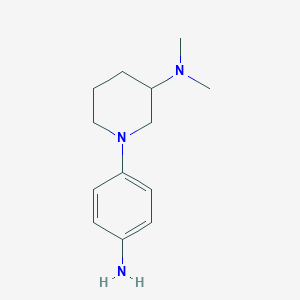
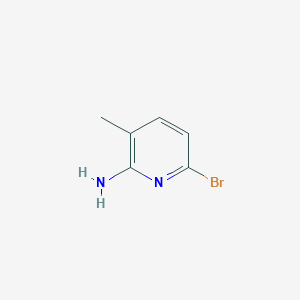
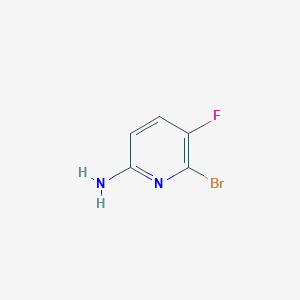
![4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1525815.png)